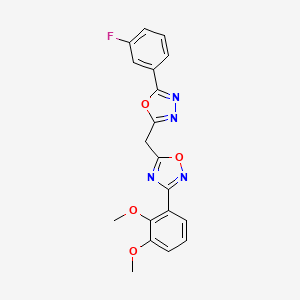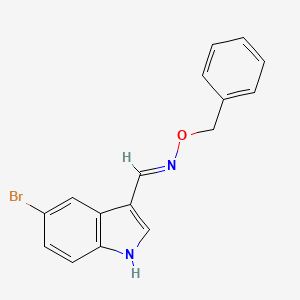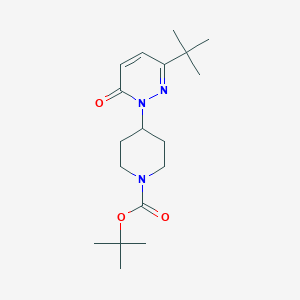
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” are a series of compounds that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been discovered and characterized in a study .
Synthesis Analysis
The synthesis of these compounds involved the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . This resulted in the identification of a potent and selective GIRK1/2 activator .Chemical Reactions Analysis
The chemical optimization of these compounds improved their potency, human liver microsome stability, and brain penetration in rats .Wissenschaftliche Forschungsanwendungen
Activation of GIRK Channels
This compound has been characterized as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in regulating neuronal and cardiac activities. The activation of these channels can have therapeutic implications for conditions like epilepsy, pain perception, and heart rate regulation.
Fungicide Development
A derivative of this compound, potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, has shown effectiveness as a fungicide . Its selective action makes it a potential candidate for agricultural applications to protect crops from fungal diseases.
Drug Design and Discovery
The unique properties of this compound make it valuable for the design and discovery of new drug molecules. It serves as a scaffold for developing novel pharmacological agents with potential applications in treating various diseases.
Study of Biological Processes
Researchers utilize this compound to study various biological processes due to its bioactive nature. It helps in understanding the interaction between different biological molecules and the compound’s influence on cellular functions.
Pharmacokinetics and Metabolism Studies
The compound’s derivatives are used in pharmacokinetics and metabolism studies to understand the drug’s behavior within the body. These studies are crucial for optimizing drug dosage and delivery methods .
Neurological Research
As a GIRK channel activator, this compound is used in neurological research to explore the channels’ roles in brain function and their potential as targets for treating neurological disorders .
Cardiology Research
In cardiology, the compound’s ability to affect GIRK channels in cardiac tissues is studied. This research aims to develop treatments for arrhythmias and other heart conditions .
Pain Management
The modulation of GIRK channels by this compound is also being investigated for its potential use in pain management. It could lead to the development of new analgesics that target these channels to alleviate pain .
Wirkmechanismus
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in tier 1 DMPK assays . The compound displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological process in which the GIRK channels are involved .
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-14(11-6-7-19(16,17)9-11)13(15)10-4-3-5-12(8-10)18-2/h3-5,8,11H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBKGRAVFMDFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B2989617.png)
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2989618.png)

![(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride](/img/structure/B2989622.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2989624.png)
![Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B2989625.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2989626.png)
![2-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2989627.png)

![7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2989629.png)

![5-Methyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2989633.png)
